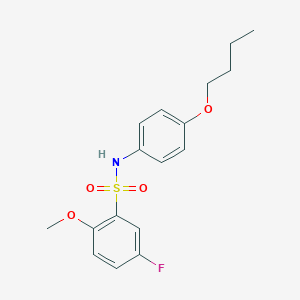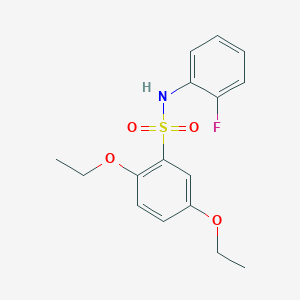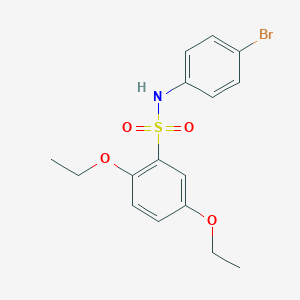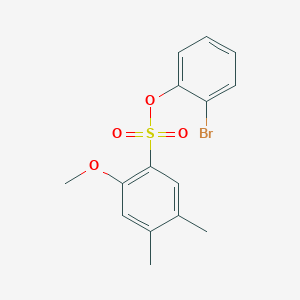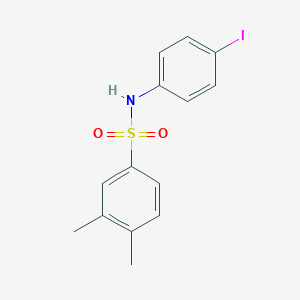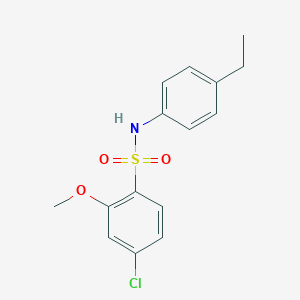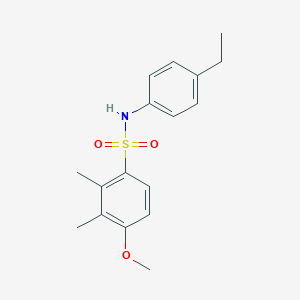
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. Rho GTPases are a family of intracellular signaling proteins that play a critical role in regulating cell morphology, motility, and division. Dysregulation of Rho GTPases has been linked to a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. EHT 1864 has emerged as a promising therapeutic agent for the treatment of these diseases due to its ability to selectively inhibit Rho GTPase activity.
Mécanisme D'action
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 selectively inhibits the activity of Rho GTPases by binding to their active form and preventing them from interacting with downstream effector proteins. This leads to a disruption of the signaling pathways that regulate cell morphology, motility, and division. By inhibiting Rho GTPase activity, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to inhibit tumor cell migration and invasion by reducing the activity of Rho GTPases. In cardiovascular disease models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve cardiac function by reducing inflammation and oxidative stress. In neurological disorder models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve motor function by reducing inflammation and demyelination.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for Rho GTPases, which allows for specific targeting of these proteins. It has been extensively studied in various disease models, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. It has not been extensively tested in human clinical trials, which limits its potential for clinical translation. It also has potential off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864. One direction is to further investigate its potential therapeutic applications in different disease models. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its potential for clinical translation. Additionally, future research could focus on identifying potential off-target effects of N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 and developing strategies to mitigate these effects. Overall, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has emerged as a promising therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 can be synthesized using a two-step process. In the first step, 2,3,4-trimethylbenzenesulfonyl chloride is reacted with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide. In the second step, the product is purified using column chromatography to obtain pure N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to inhibit tumor cell migration and invasion, which are critical steps in cancer metastasis. In cardiovascular disease research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological disorder research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.
Propriétés
Formule moléculaire |
C17H21NO3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-9-7-6-8-15(16)18-22(19,20)17-11-10-12(2)13(3)14(17)4/h6-11,18H,5H2,1-4H3 |
Clé InChI |
QFRPFTOLJNKZAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
